2,3-Diphenylbenzo[g]quinoxaline-5,10-dione
Overview
Description
2,3-Diphenylbenzo[g]quinoxaline-5,10-dione, also known as DPBQ, is a chemical compound with the empirical formula C24H14N2O2 . It is a potent apoptosis inducer that is specific for high-ploidy cells . It appears that DPBQ induces expression and phosphorylation of p53, and this effect is specific to tetraploid cells .
Synthesis Analysis
The synthesis of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione involves a multistep synthetic scheme . One of the key steps in the synthesis involves the aromatic oxidation of a precursor compound at C-5 and C-10 on refluxing with an equimolar mixture of chromium trioxide and glacial acetic acid in water .Molecular Structure Analysis
The molecular weight of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione is 362.38 . The SMILES string representation of its structure is O=C1C2=C(N=C(C3=CC=CC=C3)C(C4=CC=CC=C4)=N2)C(C5=CC=CC=C51)=O .Physical And Chemical Properties Analysis
DPBQ is a light green to dark green powder . It is soluble in DMSO, with a solubility of 10 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Versatile Building Blocks : 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione has been used in the synthesis of pharmacophoric motif conjugates, incorporating p-quinone, azole, and thiazole moieties, indicating its utility in organic chemistry and pharmaceutical applications (Azab & Saad, 2016).
Ligand Anti-Bis-Benzylation : Research shows its reaction with PhCH2Mn(CO)5 results in significant amounts of a biscyclomanganated product, demonstrating its reactivity and potential in organometallic chemistry (Djukic, Cian, & Gruber, 2005).
Application in Electronic Devices
- Electron-Transport Materials : Derivatives of 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione have been synthesized and used as electron-transport materials for organic light-emitting devices, indicating its potential in the field of optoelectronics (Huang et al., 2006).
Structural Analysis
- Crystal Structures : The compound's crystal structure and packing motifs have been analyzed, providing insight into its solid-state properties and potential for material science applications (Cantalupo et al., 2006).
Biological Applications
Antifungal and Antibacterial Agents : It has been used in the synthesis of compounds evaluated for antifungal and antibacterial activities, suggesting its relevance in the development of new pharmaceuticals (Tandon et al., 2006).
Synthesis of Anticancer Drugs : Its derivatives have shown promise in developing new anticancer drugs, indicating its significance in medicinal chemistry (Yoo, Suh, & Park, 1998).
Catalysis
- Nanocatalyst Preparation : Its derivatives have been used in the preparation of biologically-active heterocyclic compounds in the presence of nanocomposites, demonstrating its role in catalysis and green chemistry (Ghasemzadeh et al., 2017).
Future Directions
properties
IUPAC Name |
2,3-diphenylbenzo[g]quinoxaline-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRJIAFKGWLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=N2)C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diphenylbenzo[g]quinoxaline-5,10-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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